[3,4'-Bipyridine]-6-carboxylic acid [3,4'-Bipyridine]-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1214363-66-2
VCID: VC3270158
InChI: InChI=1S/C11H8N2O2/c14-11(15)10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-7H,(H,14,15)
SMILES: C1=CC(=NC=C1C2=CC=NC=C2)C(=O)O
Molecular Formula: C11H8N2O2
Molecular Weight: 200.19 g/mol

[3,4'-Bipyridine]-6-carboxylic acid

CAS No.: 1214363-66-2

Cat. No.: VC3270158

Molecular Formula: C11H8N2O2

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

[3,4'-Bipyridine]-6-carboxylic acid - 1214363-66-2

Specification

CAS No. 1214363-66-2
Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
IUPAC Name 5-pyridin-4-ylpyridine-2-carboxylic acid
Standard InChI InChI=1S/C11H8N2O2/c14-11(15)10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-7H,(H,14,15)
Standard InChI Key ZQYIXAFWELUXOO-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1C2=CC=NC=C2)C(=O)O
Canonical SMILES C1=CC(=NC=C1C2=CC=NC=C2)C(=O)O

Introduction

Chemical Identity and Structure

[3,4'-Bipyridine]-6-carboxylic acid is a nitrogen-containing heterocyclic compound with a carboxylic acid functionality. The structure consists of two pyridine rings connected through a carbon-carbon bond, with a carboxylic acid group attached to one of the rings.

Basic Information

The compound has the molecular formula C11H8N2O2 with a molecular weight of 200.19 g/mol . It is identified by the CAS registry number 1214363-66-2, which serves as its unique identifier in chemical databases and literature . The compound's IUPAC name is 5-pyridin-4-ylpyridine-2-carboxylic acid, though it is more commonly referenced in scientific literature by its bracket name [3,4'-Bipyridine]-6-carboxylic acid .

Structural Identifiers

Identifier TypeValue
IUPAC Name5-pyridin-4-ylpyridine-2-carboxylic acid
InChIInChI=1S/C11H8N2O2/c14-11(15)10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-7H,(H,14,15)
InChIKeyZQYIXAFWELUXOO-UHFFFAOYSA-N
SMILESC1=CC(=NC=C1C2=CC=NC=C2)C(=O)O

This structural information confirms that [3,4'-Bipyridine]-6-carboxylic acid contains two pyridine rings connected at positions 3 and 4', with a carboxylic acid group at position 6 of the first pyridine ring .

Physical and Chemical Properties

[3,4'-Bipyridine]-6-carboxylic acid exhibits distinctive physicochemical properties that influence its behavior in chemical reactions and biological systems.

Physical Properties

The compound's physical characteristics are summarized in the following table:

PropertyValue
Molecular Weight200.19 g/mol
Density1.3±0.1 g/cm³
Boiling Point412.7±35.0 °C at 760 mmHg
Flash Point203.4±25.9 °C
Physical StateSolid
Topological Polar Surface Area63.1 Ų

These physical properties suggest that [3,4'-Bipyridine]-6-carboxylic acid is a stable solid compound with a relatively high boiling point, which is typical for carboxylic acids with aromatic substituents .

Chemical Properties

The chemical behavior of the compound is influenced by both its bipyridine structure and carboxylic acid functionality:

PropertyValue
XLogP3-AA1.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Complexity227

The XLogP3-AA value of 1.3 indicates moderate lipophilicity, suggesting that the compound possesses a balanced hydrophilic-lipophilic character, which can be advantageous for various biological applications . The presence of one hydrogen bond donor (the carboxylic acid OH group) and four hydrogen bond acceptors (the nitrogen atoms in the pyridine rings and the oxygen atoms in the carboxylic acid group) enhances the compound's ability to participate in various intermolecular interactions .

Applications in Research

Protein Degrader Building Blocks

One of the most significant applications of [3,4'-Bipyridine]-6-carboxylic acid appears to be its use as a building block in protein degrader research . Protein degradation has emerged as an important strategy in drug discovery, particularly for targeting proteins that are difficult to inhibit using traditional approaches.

The bipyridine structure, combined with the reactive carboxylic acid group, makes this compound suitable for incorporation into larger molecules designed to induce selective protein degradation. The carboxylic acid functionality provides a convenient handle for further derivatization through various coupling reactions.

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